molecular formula C16H12NO3+ B150347 Lycobetaine CAS No. 72510-04-4

Lycobetaine

Cat. No. B150347
CAS RN: 72510-04-4
M. Wt: 266.27 g/mol
InChI Key: DFQOXFIPAAMFAU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantioselective Total Synthesis of Lycopodine

The first enantioselective total synthesis of lycopodine has been achieved, which is significant as it establishes the key stereocenters at C7 and C8 through a highly diastereoselective organocatalyzed cyclization of a keto sulfone. Additionally, a tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization was utilized to form the tricyclic core of the molecule .

Lycobetaine as a Selective Topoisomerase IIβ Poison

Lycobetaine, a phenanthridine alkaloid, has been identified as a selective poison for topoisomerase IIβ, inhibiting the growth of human tumor cells with a mean IC50 value of 0.8 μM in a clonogenic assay. In vivo studies using athymic nude mice with human gastric tumor xenografts showed marked tumor growth delay when treated with lycobetaine. This suggests that the stabilization of the covalent catalytic DNA-intermediate in living cells by lycobetaine contributes significantly to its antitumor activity .

Immunological Effects of Lycobetaine

Lycobetaine has been shown to suppress cell-mediated immunity, as evidenced by its significant inhibition of delayed-type hypersensitivity response in normal mice. However, it also modulates some depressed immunological activities in tumor-bearing mice, such as increasing serum C3 levels and modifying immunodepression status. These findings indicate that lycobetaine has a complex effect on the immune system .

Antitumor Activity and Toxicity of Lycobetaine Acetate

Lycobetaine acetate, a derivative of lycorine, has demonstrated significant antitumor activity in various animal models, prolonging the survival times of tumor-bearing animals. The acute toxicity studies in mice and dogs suggest that lycobetaine acetate has a relatively high therapeutic index, with mild leukopenia and thrombopenia observed at large dosages. The presence of phenolic betaine in the molecule is thought to be related to its antitumor activity .

Structure-Activity Relationship of Lycobetaine

The structure-activity relationship of lycobetaine has been explored, revealing that a potential betaine and a methylenedioxy group are critical for antitumor activity. The distance between the phenolic oxygen and quaternary nitrogen in the molecule also influences its antitumor activity, as shown by the varying effects of synthesized open ring analogs of lycobetaine .

Chromatin Structure and Activity Effects

Lycobetaine has been found not to cause DNA single strand breaks but does inhibit chromatin transcription activity in a time- and dose-dependent manner in murine hepatoma cells. This effect is similar to that of actinomycin D, and it varies among individual genes, with c-myc, N-ras, and beta 2-microglobulin genes showing decreased sensitivity to DNase I after treatment with lycobetaine .

Interaction of Lycobetaine with DNA

The interaction of lycobetaine with DNA has been characterized, showing an apparent binding constant with calf thymus DNA and a mode of DNA binding through intercalation. Lycobetaine preferentially intercalates into GC base pairs and does not cause DNA strand breaks, interstrand cross-links, or DNA alkylation. These findings help to understand the molecular basis of lycobetaine's interaction with DNA and its biological effects .

Scientific Research Applications

Selective Topoisomerase IIβ Poison and Antitumor Activity

Lycobetaine has been identified as a selective topoisomerase IIβ poison, showing significant inhibition of human tumor cell growth and leukemia cell lines. Studies conducted on human tumor xenografts and leukaemia cell lines showed potent inhibition of cell growth. Notably, in athymic nude mice implanted with human gastric tumor xenograft GXF251, treatment with lycobetaine resulted in marked tumor growth delay. The selective depletion of pure recombinant human topoisomerase IIβ protein in the presence of calf thymus DNA indicates a specific targeting mechanism of lycobetaine, suggesting its potential as an antitumor agent (Barthelmes et al., 2001).

Nanoemulsion Formulation for Enhanced Delivery and Antitumor Activity

Lycobetaine's therapeutic use was previously limited due to its extremely short half-life in blood. To address this, a nanoemulsion formulation loaded with a lycobetaine–oleic acid ionic complex was developed. This novel lipid nanocarrier-based formulation enhances lycobetaine's lipophilicity and circulation characteristics. The nanoemulsion demonstrated improved pharmacokinetics and biodistribution, showing a significant increase in the area under the concentration-time curve (AUC) and lower concentration in the heart, liver, and kidney, while achieving a higher concentration in the lung compared to free lycobetaine. Additionally, the formulation exhibited a higher growth inhibitory effect and prolonged survival time in tumor models, indicating its promising potential for cancer therapy (Zhao et al., 2013).

Pharmacokinetic Studies for Therapeutic Optimization

Pharmacokinetic studies of lycobetaine in rat plasma have been conducted to optimize its therapeutic application. A selective and sensitive method was developed for determining lycobetaine concentrations, aiding in the understanding of its pharmacokinetic parameters and oral bioavailability. Such studies are crucial for the optimization of dosage forms and administration schedules for therapeutic applications (Chen et al., 2017).

Synthesis and Activity of Lycobetaine Analogs

Further research explored the synthesis of lycobetaine analogs, focusing on their topoisomerase-targeting activity and growth inhibition properties. By modifying the substituents at specific positions of lycobetaine, researchers evaluated the biological activities of these analogs. Certain analogs demonstrated potent inhibition of topoisomerases I and II, indicating their potential as clinically useful topoisomerase inhibitors. This study provides a basis for the development of new anticancer agents derived from lycobetaine (Baechler et al., 2013).

Safety And Hazards

Lycobetaine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOXFIPAAMFAU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61221-41-8 (acetate salt)
Record name Ungeremine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50175439
Record name Ungeremine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ungeremine

CAS RN

2121-12-2
Record name Ungeremine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ungeremine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ungeremine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ungeremine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lycobetaine
Reactant of Route 2
Reactant of Route 2
Lycobetaine
Reactant of Route 3
Lycobetaine
Reactant of Route 4
Lycobetaine
Reactant of Route 5
Reactant of Route 5
Lycobetaine
Reactant of Route 6
Reactant of Route 6
Lycobetaine

Citations

For This Compound
301
Citations
HU Barthelmes, E Niederberger, T Roth… - British journal of …, 2001 - nature.com
… The present study addresses potential mechanisms of action of lycobetaine. … treated ip with lycobetaine for 4 weeks, resulting in a marked tumour growth delay. Lycobetaine was found …
Number of citations: 61 www.nature.com
H Zhao, H Lu, T Gong, Z Zhang - International journal of …, 2013 - Taylor & Francis
Background Intravenous injection of lycobetaine was found to show significant cytotoxic activity against (inter alia) Lewis lung carcinoma, but its therapeutic use is largely limited due to …
Number of citations: 66 www.tandfonline.com
T Chen, T Gong, T Zhao, Y Fu, Z Zhang… - European Journal of …, 2018 - Elsevier
… (Lipo) were selected for the encapsulation of lycobetaine (LBT). To improve the lipid solubility of LBT, oleic acid (OA) was used to complex (LBT-OA) with lycobetaine (LBT). Besides, …
Number of citations: 34 www.sciencedirect.com
SA Baechler, M Fehr, M Habermeyer… - Bioorganic & medicinal …, 2013 - Elsevier
The plant alkaloid lycobetaine has potent topoisomerase-targeting properties and shows anticancer activity. Based on these findings, several lycobetaine analogs were synthesized …
Number of citations: 37 www.sciencedirect.com
T Chen, W Li, T Gong, Y Fu, R Ding… - Journal of …, 2017 - academic.oup.com
… lycobetaine, the pharmacokinetic profiles of lycobetaine remained largely unknown. Regarding the analytical methods for lycobetaine, … applied to isolate and determine lycobetaine (11). …
Number of citations: 1 academic.oup.com
T Chen, X Song, T Gong, Y Fu, L Yang, Z Zhang… - Colloids and Surfaces B …, 2017 - Elsevier
For glioma as one of the most common and lethal primary brain tumors, the presence of BBB, BBTB, vasculogenic mimicry (VM) channels and tumor-associated macrophages (TAMs) …
Number of citations: 12 www.sciencedirect.com
KH Merz, T Muller, S Vanderheiden, G Eisenbrand… - Synlett, 2006 - thieme-connect.com
… Lycobetaine, particularly, has been identified as a selective topoisomerase IIβ poison, potently inhibiting the growth of human tumor cell lines. [1a] … This compound shows …
Number of citations: 16 www.thieme-connect.com
J Liu, SL Yang, B Xu - Zhongguo yao li xue bao= Acta …, 1989 - europepmc.org
The characteristics of the interaction of lycobetaine (LBT) with DNA were examined by fluorescence spectrometer, disc electrophoresis and restriction enzyme analysis. The apparent …
Number of citations: 12 europepmc.org
HM He, ZY Weng - Yao xue xue bao= Acta Pharmaceutica Sinica, 1989 - europepmc.org
Lycobetaine (AT-1840), developed by our institute, is a new chemotherapeutic agent with relatively high percentage of remission on the treatment of ovary cancer and stomach cancer; …
Number of citations: 5 europepmc.org
J Liu, SL Yang, B Xu - Science in China. Series B, Chemistry, Life …, 1990 - europepmc.org
The effects of lycobetaine (LBT) on DNA single strand break and chromatin conformation were examined by in-situ nick translation method. It was found that LBT did not cause DNA …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.